Aureothricin
Overview
Description
Aureothricin is a dithiolopyrrolone antibiotic that was first isolated as a yellow crystalline solid from Streptomyces species . It is known for its broad-spectrum antimicrobial activity against various phytopathogenic bacteria and fungi . This compound has a unique bicyclic structure containing a disulfide bridge between two enethiols, which contributes to its distinctive properties .
Mechanism of Action
Target of Action
Aureothricin primarily targets bacteria . It has been shown to inhibit the adhesion of human umbilical vein endothelial cells (HUVECs) to vitronectin .
Mode of Action
This compound interacts with its targets by inhibiting their adhesion to vitronectin . This interaction results in the disruption of bacterial processes, thereby exhibiting its antibiotic activity .
Biochemical Pathways
It is known that this compound is a by-product of the thiolutin fermentation in various streptomyces species .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the adhesion of bacteria to vitronectin, this compound disrupts essential bacterial processes, leading to their eventual death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound is produced by Streptomyces sp. JCK-8055, which was isolated from the root of pepper . This suggests that the production and activity of this compound may be influenced by the specific environmental conditions associated with the root microbiome of pepper plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aureothricin can be synthesized through the acetylation of the common core pyrrothine of dithiolopyrrolone antibiotics . The synthetic route involves the reaction of 4-benzylthio-5-benzylthiomethyl-3-hydroxy-2-oxo-2,5-dihydrofuran with ammonia and primary amines to form 3-amino-4-benzylthio-5-benzylthiomethyl-3-pyrrolin-2-one derivatives .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species. The production can be enhanced by incorporating organic extracts, such as hibiscus acid dimethyl ester and hydroxycitric acid dimethyl ester, into the culture media . The addition of iron ions (Fe²⁺ or Fe³⁺) to the culture media also induces the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Aureothricin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include modified dithiolopyrrolone derivatives with altered antimicrobial properties .
Scientific Research Applications
Aureothricin has a wide range of scientific research applications:
Comparison with Similar Compounds
- Holomycin
- Thiolutin
- Thiomarinol
Aureothricin’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-6(12)10-7-8-5(4-14-15-8)11(2)9(7)13/h4H,3H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZYFXMSMFMTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=CSS2)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205993 | |
Record name | Aureothricin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574-95-8 | |
Record name | Aureothricin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aureothricin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AUREOTHRICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KX00L19Q2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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